molecular formula C13H18N2O B1394788 4-(2-Methylbenzyl)-1,4-diazepan-5-one CAS No. 1220036-06-5

4-(2-Methylbenzyl)-1,4-diazepan-5-one

Cat. No. B1394788
CAS RN: 1220036-06-5
M. Wt: 218.29 g/mol
InChI Key: JCVZYFKTWMFSAI-UHFFFAOYSA-N
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Description

“4-(2-Methylbenzyl)-1,4-diazepan-5-one” is a complex organic compound. It likely contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, and a ketone functional group . The “2-Methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the second carbon of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the diazepanone ring and the attachment of the 2-methylbenzyl group . The exact steps would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the diazepanone ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions occur . The diazepanone ring and the 2-methylbenzyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .

Scientific Research Applications

Catalytic Applications

  • Olefin Epoxidation : Manganese(III) complexes, including those with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane derivatives, have been studied as catalysts for olefin epoxidation reactions. These complexes show potential for selective epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).

Enzyme Modelling

  • Oxotransferase Modeling : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including derivatives of 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been isolated as functional models for molybdenum oxotransferase enzymes. These complexes demonstrate efficient catalytic oxygen-atom transfer (Mayilmurugan et al., 2011).

Medicinal Chemistry

  • Synthesis of Enantiomers : The synthesis and resolution of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which possesses potent 5-HT3 receptor antagonistic activity, demonstrates the application in medicinal chemistry (Harada et al., 1997).

Synthetic Chemistry

  • Multicomponent Synthesis : Research on the synthesis of diazepane or diazocane systems using Ugi multicomponent reactions followed by subsequent intramolecular SN2 reactions exemplifies applications in synthetic organic chemistry (Banfi et al., 2007).

Chemical Synthesis Methods

  • Microwave Irradiation Synthesis : The development of an efficient microwave-assisted synthesis method for 7-substituted-1,4-diazepin-5-ones highlights advancements in synthesis techniques (Wlodarczyk et al., 2007).

Mechanism of Action

The mechanism of action of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific targets in the body .

Safety and Hazards

The safety and hazards associated with “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would depend on its physical and chemical properties. It could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future directions for research on “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would depend on its potential applications. If it has therapeutic potential, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-[(2-methylphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZYFKTWMFSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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